![molecular formula C20H16ClNO3 B2695535 N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide CAS No. 929413-15-0](/img/structure/B2695535.png)
N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a carbonyl group (C=O), a benzofuran ring, and a cyclopropane ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through reactions involving carbonyl compounds and cyclopropane derivatives . The benzofuran ring could potentially be synthesized through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the benzofuran and phenyl rings. The cyclopropane ring could introduce some strain into the molecule, potentially making it more reactive .Chemical Reactions Analysis
The carbonyl group in this compound could undergo a variety of reactions, including nucleophilic addition and reduction . The benzofuran ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carbonyl group could potentially make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
- Direct Photo-Induced Reductive Heck Cyclization of Indoles : Researchers have explored the use of N-benzoylindoles, including compounds like N-(2-chlorobenzoyl)indole, for efficient photo-induced reductive Heck cyclization reactions. These reactions occur under UVA/blue LEDs without the need for photocatalysts or photosensitizers . The long-lived excited state of N-benzoylindoles enables C(sp2)–Cl bond activation, leading to the preparation of polycyclic compounds and functionalization of natural product analogues.
- The long-lived excited state of N-(2-chlorobenzoyl)indole undergoes bimolecular redox reactions with amines, resulting in the formation of radical intermediates. Mechanistic studies suggest photo-induced electron transfer between the indole substrate and the reductant (e.g., DIPEA) in the dearomatization reaction .
- Crystallographic studies have provided insights into related compounds. For example, the crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide (C~15~H~10~BrCl~2~NO~2~) has been determined, contributing to our understanding of the compound’s geometry and intermolecular interactions .
Photochemical Reactions and Synthetic Strategies
Room-Temperature Phosphorescence and Radical Intermediates
Structural Insights
Future Directions
properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-11-16-10-15(22-20(24)13-2-3-13)8-9-17(16)25-19(11)18(23)12-4-6-14(21)7-5-12/h4-10,13H,2-3H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTACJLHZYUGROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.